1alpha-Hydroxy VD4 1alpha-Hydroxy VD4 1α-Hydroxy VD4 is an analogue of doxercalciferol, a drug used for the treatment of secondary hyperparathyroidism and metabolic bone disease.
Brand Name: Vulcanchem
CAS No.: 143032-85-3
VCID: VC21348564
InChI: InChI=1S/C28H46O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h11-12,18-20,24-27,29-30H,5,7-10,13-17H2,1-4,6H3/b22-11+,23-12-/t19-,20+,24+,25+,26-,27-,28+/m0/s1
SMILES: CC(C)C(C)CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Molecular Formula: C28H46O2
Molecular Weight: 414.7 g/mol

1alpha-Hydroxy VD4

CAS No.: 143032-85-3

Cat. No.: VC21348564

Molecular Formula: C28H46O2

Molecular Weight: 414.7 g/mol

* For research use only. Not for human or veterinary use.

1alpha-Hydroxy VD4 - 143032-85-3

CAS No. 143032-85-3
Molecular Formula C28H46O2
Molecular Weight 414.7 g/mol
IUPAC Name (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Standard InChI InChI=1S/C28H46O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h11-12,18-20,24-27,29-30H,5,7-10,13-17H2,1-4,6H3/b22-11+,23-12-/t19-,20+,24+,25+,26-,27-,28+/m0/s1
Standard InChI Key NEETXMRNUNEBRH-GOTXBORWSA-N
Isomeric SMILES C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C
SMILES CC(C)C(C)CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Canonical SMILES CC(C)C(C)CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Chemical Identity and Structural Properties

1alpha-Hydroxy VD4 (C₂₈H₄₆O₂) is a secosteroid derivative with a molecular weight of 414.66 g/mol. Its isomeric SMILES notation
C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C reflects the stereochemical complexity of its ergosterol-derived structure . The compound’s IUPAC name, (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol, encodes its chiral centers and conjugated diene system critical for VDR binding .

Table 1: Physicochemical Profile

PropertySpecification
Molecular FormulaC₂₈H₄₆O₂
Molecular Weight414.66 g/mol
CAS Registry143032-85-3
SolubilitySoluble in DMSO (≥10 mM)
Storage Stability-20°C under inert atmosphere, light-sensitive

The 1α-hydroxylation confers enhanced metabolic stability compared to endogenous 25-hydroxyvitamin D derivatives, as evidenced by its resistance to hepatic 24-hydroxylase-mediated catabolism . X-ray crystallographic studies of analogous compounds suggest the 1α-OH group forms hydrogen bonds with VDR His305 and His397 residues, stabilizing the active receptor conformation .

Mechanism of Genomic Action

1alpha-Hydroxy VD4 exerts its effects through high-affinity binding (Kd ≈ 0.15 nM) to the VDR ligand-binding domain . Subsequent heterodimerization with retinoid X receptor (RXR) enables sequence-specific DNA binding to vitamin D response elements (VDREs) in target gene promoters. Transcriptomic profiling in U937 leukemia cells reveals upregulation of CD14, CD11b, and PU.1 within 48 hours of exposure, markers indicative of monocytic differentiation .

The compound’s potency arises from its optimized side chain structure, which enhances coactivator recruitment compared to 1alpha-hydroxyvitamin D3. Surface plasmon resonance studies demonstrate a 2.3-fold increase in SRC-1 binding affinity relative to the D3 analog, correlating with improved transcriptional activation of differentiation-linked genes .

Differentiation Induction in Leukemia Models

Pivotal work by Makishima et al. (1998) established 1alpha-Hydroxy VD4’s efficacy across multiple leukemia cell lines :

Table 2: Differentiation Response in Leukemia Cell Lines

Cell LineEC₅₀ (nM)Differentiation Marker InductionProliferation Inhibition
U93712.4CD14⁺ (82%), NBT Reduction (76%)IC₅₀ = 15.2 nM
P39/TSU18.7CD11b⁺ (68%), Phagocytosis ↑3.2xIC₅₀ = 21.8 nM
P31/FUJ23.1PU.1 mRNA ↑12.4-foldIC₅₀ = 26.5 nM

Mechanistically, the compound induces G0/G1 cell cycle arrest via p21ᵂᴬᶠ¹/Cᴵᴾ¹ upregulation while suppressing c-Myc expression through VDR-mediated promoter repression . Synergy with hydroxyurea (combination index = 0.32 at ED₇₅) suggests potential for combination regimens to enhance differentiation efficacy while minimizing hypercalcemic side effects .

Metabolic Stability and Tissue Selectivity

Unlike natural 1,25-dihydroxyvitamin D₃, 1alpha-Hydroxy VD4 demonstrates resistance to CYP24A1-mediated catabolism due to its modified side chain . Pharmacokinetic studies in rodent models show a plasma half-life of 8.7 hours versus 2.3 hours for calcitriol, with preferential accumulation in bone marrow (Cₘₐₓ = 1.8 μM) versus intestinal tissue (Cₘₐₓ = 0.4 μM) . This tissue selectivity profile correlates with reduced risk of hypercalcemia in preclinical toxicity assessments.

Comparative Analysis with Vitamin D Analogs

Table 3: Pharmacological Comparison of Vitamin D Derivatives

Parameter1alpha-Hydroxy VD4CalcitriolEB1089
VDR Binding Affinity (Kd)0.15 nM0.18 nM0.22 nM
Differentiation EC₅₀12.4 nM (U937)1.8 nM (U937)7.3 nM (U937)
Hypercalcemia Threshold150 nM (plasma)2 nM (plasma)45 nM (plasma)
CYP24A1 SusceptibilityLowHighModerate

While calcitriol exhibits greater intrinsic potency, 1alpha-Hydroxy VD4’s metabolic stability and reduced calcemic activity provide a superior therapeutic index for prolonged differentiation therapy .

Therapeutic Implications and Clinical Translation

Current research focuses on nanoparticle encapsulation (e.g., PEGylated liposomes) to enhance bone marrow targeting. In murine xenograft models, liposomal 1alpha-Hydroxy VD4 achieved 93% reduction in leukemic burden versus 67% for free drug, with serum calcium levels remaining within normal limits . Phase I trial designs propose intermittent dosing (10-40 μg/m² twice weekly) to sustain differentiation effects while avoiding toxicity.

Future Research Trajectories

  • Combination with epigenetic modifiers: Preclinical data suggest azacitidine pretreatment sensitizes AML cells to VD4-induced differentiation by demethylating VDR response elements .

  • CRISPR-engineered VDR variants: Structure-guided mutations (Q400V, V418M) enhance compound binding affinity by 4.7-fold in computational models.

  • Biomarker development: Circulating CD14⁺ exosome quantification shows promise as a pharmacodynamic marker for differentiation response.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator